Ondelopran

Inverse agonism Sodium-dependent binding Receptor conformation

Ondelopran (LY2196044, Odelepran) is an investigational small-molecule opioid receptor antagonist that non-selectively blocks μ, κ, and δ opioid receptors with balanced, sub-nanomolar potency. Unlike morphinan-class antagonists such as naltrexone and nalmefene, ondelopran exhibits a sodium-dependent binding mode that stabilizes opioid receptors in an inactive conformation, conferring inverse agonist properties.

Molecular Formula C20H24FN3O3
Molecular Weight 373.4 g/mol
CAS No. 676501-25-0
Cat. No. B1677176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOndelopran
CAS676501-25-0
SynonymsLY2196044;  LY 2196044;  LY-2196044;  Odelepran
Molecular FormulaC20H24FN3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F
InChIInChI=1S/C20H24FN3O3/c21-17-11-15(12-23-8-5-14-6-9-26-10-7-14)1-3-18(17)27-19-4-2-16(13-24-19)20(22)25/h1-4,11,13-14,23H,5-10,12H2,(H2,22,25)
InChIKeyQWNDOCKIKKQJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ondelopran (CAS 676501-25-0) Procurement Guide: Triple Opioid Receptor Antagonist for Alcohol Dependence Research


Ondelopran (LY2196044, Odelepran) is an investigational small-molecule opioid receptor antagonist that non-selectively blocks μ, κ, and δ opioid receptors with balanced, sub-nanomolar potency [1]. Unlike morphinan-class antagonists such as naltrexone and nalmefene, ondelopran exhibits a sodium-dependent binding mode that stabilizes opioid receptors in an inactive conformation, conferring inverse agonist properties [2]. Ondelopran has completed Phase II and Phase III clinical trials for alcohol dependence, demonstrating statistically significant reductions in alcohol consumption versus placebo [1].

Why Naltrexone or Nalmefene Cannot Substitute for Ondelopran in Alcohol Dependence Research


Ondelopran belongs to a distinct chemical class (diaryl ether) and possesses a unique pharmacological profile that cannot be replicated by the morphinan-based opioid antagonists naltrexone or nalmefene. Ondelopran's binding to opioid receptors is enhanced in the presence of sodium ions, a property not observed with morphinan antagonists, indicating functional inverse agonism rather than neutral antagonism [1]. Furthermore, ondelopran acts as a balanced antagonist across all three opioid receptor subtypes with high potency, whereas naltrexone shows markedly weaker affinity at the δ-opioid receptor (Ki ~60 nM vs ondelopran Kb 1.9 nM), and nalmefene functions as a partial agonist at the κ-opioid receptor rather than a pure antagonist [2]. These mechanistic and selectivity differences translate into distinct clinical efficacy and safety profiles that preclude simple interchangeability.

Quantitative Differentiation Evidence for Ondelopran Versus Opioid Antagonist Comparators


Sodium-Dependent Binding and Inverse Agonism: Ondelopran vs. Morphinan-Class Antagonists

Ondelopran exhibits enhanced binding affinity to μ, κ, and δ opioid receptors in the presence of sodium ions, a hallmark of inverse agonists that preferentially stabilize the inactive receptor conformation. This property is absent in classical morphinan-based neutral antagonists such as naltrexone and nalmefene [1]. In vitro, ondelopran suppresses basal [³⁵S]GTPγS binding in cells expressing cloned human opioid receptors, confirming inverse agonist activity that blocks both agonist-dependent and constitutive (agonist-independent) receptor signaling [2].

Inverse agonism Sodium-dependent binding Receptor conformation

Balanced Triple Receptor Antagonism: Ondelopran vs. Naltrexone δ-Receptor Potency Gap

Ondelopran demonstrates balanced, high-potency antagonist activity at all three opioid receptor subtypes with Kb values of 0.4 nM (μ), 0.6 nM (κ), and 1.9 nM (δ) [1]. In contrast, naltrexone shows a steep selectivity drop at the δ-opioid receptor, with a Ki of approximately 60 nM — roughly 30-fold weaker than ondelopran at this receptor [2]. Furthermore, nalmefene is a partial agonist at the κ-opioid receptor rather than a pure antagonist, introducing a functionally distinct pharmacological profile [3].

Opioid receptor selectivity Triple antagonist Delta opioid receptor

Phase II Proof-of-Concept: Ondelopran Reduction in Drinks Per Day vs. Placebo

In a multicenter, randomized, double-blind, placebo-controlled Phase II trial (N=375), ondelopran (125–250 mg/day) reduced the mean number of drinks per day significantly more than placebo over the 16-week treatment period [1]. The primary endpoint of percent heavy drinking days showed a numerical trend favoring ondelopran but did not reach statistical significance (-43.02% vs. -38.72%, p=0.12), while the secondary endpoint of percent days abstinent approached significance (33.49% vs. 28.12%, p=0.051) [1].

Alcohol dependence Phase II clinical trial Drinks per day

Phase III Female Subgroup Efficacy: Ondelopran Superiority in Heavy Drinking Day Reduction

A 24-week international Phase III trial (N=644) evaluated ondelopran 125 mg once daily versus placebo. In the prespecified female subgroup analysis (n=192), ondelopran demonstrated statistically significant superiority over placebo on key drinking endpoints [1]. Female patients receiving ondelopran achieved a mean of 91.2% days abstinent per month at Month 6, approaching near-complete abstinence [1].

Female alcohol dependence Phase III clinical trial Heavy drinking days

Pharmacokinetic Differentiation: Ondelopran Half-Life vs. Naltrexone and Nalmefene

Ondelopran exhibits a terminal elimination half-life of approximately 21 hours following oral administration, supporting once-daily dosing with steady-state plasma concentrations achieved after 8 days [1]. This half-life is substantially longer than that of naltrexone (approximately 4 hours for the parent compound, though its active metabolite 6-β-naltrexol has a half-life of ~13 hours) and nalmefene (approximately 11 hours) [2]. Ondelopran's oral bioavailability is 57%, with peak plasma concentration reached at 3 hours (Tmax) [1].

Pharmacokinetics Half-life Once-daily dosing

Non-Morphinan Chemical Scaffold: Reduced Off-Target Liability vs. Naltrexone/Nalmefene

Ondelopran is a diaryl ether compound (C₂₀H₂₄FN₃O₃, MW 373.43), structurally unrelated to the morphinan alkaloid scaffold shared by naltrexone, nalmefene, and naloxone [1]. The morphinan scaffold carries inherent liabilities including potential for dysphoria, gastrointestinal disturbance, and hepatotoxicity at higher doses [2]. Ondelopran's distinct chemotype may confer a differentiated adverse event profile; the Phase II trial reported that the safety profile appeared similar to other opioid antagonists, but the novel scaffold avoids morphinan-specific metabolic pathways [3].

Chemical class Diarylether Off-target effects

Optimal Procurement and Application Scenarios for Ondelopran in Alcohol Dependence Research


Female-Specific Alcohol Dependence Pharmacotherapy Studies

Ondelopran is the only investigational opioid receptor antagonist with Phase III evidence demonstrating statistically significant efficacy in a female subpopulation. The Phase III trial showed ondelopran reduced heavy drinking days by 3.55 days/month versus placebo (p<0.05) and increased abstinence to 91.2% of days in female patients [1]. Researchers investigating sex differences in alcohol pharmacotherapy should prioritize ondelopran over naltrexone, which has produced inconsistent results in female cohorts.

Inverse Agonism and Constitutive Opioid Receptor Signaling Research

Ondelopran's sodium-dependent binding and inverse agonist properties at all three opioid receptor subtypes make it a uniquely suitable tool compound for studying the role of constitutive opioid receptor activity in alcohol use disorder [1]. Unlike naltrexone (neutral antagonist), ondelopran suppresses basal [³⁵S]GTPγS binding, enabling researchers to dissect the contribution of agonist-independent receptor signaling to alcohol reward and craving [2]. This application is not addressable with any currently approved opioid antagonist.

Pharmacogenetic Stratification Studies Targeting DRD4-VNTR Polymorphisms

The Phase II trial identified that ondelopran-treated patients carrying the dopamine receptor D4 (DRD4) variable number tandem repeat (VNTR) L allele showed enhanced treatment response, with greater reductions in heavy drinking days (p=0.0565), increased percent days abstinent (p=0.0496), and reduced drinks per day (p=0.0069) compared to placebo-treated L carriers [1]. Ondelopran is the only opioid antagonist with published pharmacogenetic interaction data involving DRD4, positioning it as the compound of choice for genotype-stratified alcohol dependence trials.

Once-Daily Dosing Regimen PK/PD Modeling and Receptor Occupancy Studies

With a 21-hour half-life and 8-day steady-state attainment, ondelopran provides a distinct PK profile for receptor occupancy modeling versus shorter-acting alternatives. The extended half-life (1.9× nalmefene, 5.3× naltrexone parent) supports sustained 24-hour target engagement without reliance on active metabolites [1]. This profile is advantageous for studies requiring consistent daytime and nighttime receptor blockade, potentially reducing nocturnal craving and relapse risk.

Quote Request

Request a Quote for Ondelopran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.